3-Oxotetradecanoyl-CoA
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Overview
Description
3-oxotetradecanoyl-CoA is a 3-oxo-fatty acyl-CoA. It has a role as a human metabolite, a Saccharomyces cerevisiae metabolite, an Escherichia coli metabolite and a mouse metabolite. It derives from a myristoyl-CoA and a 3-oxotetradecanoic acid. It is a conjugate acid of a this compound(4-).
3-Ketotetradecanoyl-CoA, also known as 3-oxomyristoyl-CoA or S-(3-oxotetradecanoate, belongs to the class of organic compounds known as long-chain 3-oxoacyl coas. These are organic compounds containing a coenzyme A derivative, which is 3-oxo acylated long aliphatic chain of 13 to 21 carbon atoms. Thus, 3-ketotetradecanoyl-CoA is considered to be a fatty ester lipid molecule. 3-Ketotetradecanoyl-CoA is slightly soluble (in water) and an extremely strong acidic compound (based on its pKa). 3-Ketotetradecanoyl-CoA has been primarily detected in urine. Within the cell, 3-ketotetradecanoyl-CoA is primarily located in the cytoplasm. 3-Ketotetradecanoyl-CoA exists in all eukaryotes, ranging from yeast to humans. In humans, 3-ketotetradecanoyl-CoA is involved in the fatty acid metabolism pathway. 3-Ketotetradecanoyl-CoA is also involved in several metabolic disorders, some of which include long-chain-3-hydroxyacyl-CoA dehydrogenase deficiency (lchad), the mitochondrial Beta-oxidation OF long chain saturated fatty acids pathway, medium chain acyl-CoA dehydrogenase deficiency (mcad), and carnitine palmitoyl transferase deficiency (II).
Scientific Research Applications
Synthesis and Detection in Peroxisomal Bifunctional Proteins
3-Oxotetradecanoyl-CoA, through its shorter chain analog 3-oxohexadecanoyl-CoA, is synthesized for studying peroxisomal bifunctional proteins. The synthesis process involves the Reformatsky reaction and conversion of tetradecanal to various intermediates, finally resulting in 3-oxohexadecanoyl-CoA. This compound is crucial for understanding the functionality of D-bifunctional and L-bifunctional proteins, which have significant roles in peroxisomal β-oxidation. The behavior of CoA ester under various high-performance liquid chromatography (HPLC) conditions has also been investigated, establishing a detection method for various CoA derivatives (Tsuchida et al., 2017).
Fermentative Production of Platform Chemicals
This compound analogs, like 3-hydroxypropionic acid (3-HP), are used in fermentative production as platform chemicals. These chemicals serve as precursors for various commodity chemicals like acrylic acid and acrylamide. The production of 3-HP in Saccharomyces cerevisiae through a route from malonyl-CoA has been explored. The process has been optimized by increasing the availability of the precursor malonyl-CoA and by coupling the production with an increased NADPH supply, leading to a substantial improvement in 3-HP production (Chen et al., 2014).
Bio-Based Production of 3-Hydroxypropionic Acid
This compound's analog, 3-HP, is produced in microbial cell factories like Methylobacterium extorquens AM1. This demonstrates the feasibility of constructing the malonyl-CoA pathway to generate 3-HP from one-carbon feedstock like methanol. Furthermore, a reductive route coupled with the ethylmalonyl-CoA pathway is responsible for the degradation of 3-HP during the growth transition, providing insights into the metabolic pathways involved in 3-HP production and its degradation (Yang et al., 2017).
Properties
CAS No. |
122364-86-7 |
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Molecular Formula |
C35H60N7O18P3S |
Molecular Weight |
991.9 g/mol |
IUPAC Name |
S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] 3-oxotetradecanethioate |
InChI |
InChI=1S/C35H60N7O18P3S/c1-4-5-6-7-8-9-10-11-12-13-23(43)18-26(45)64-17-16-37-25(44)14-15-38-33(48)30(47)35(2,3)20-57-63(54,55)60-62(52,53)56-19-24-29(59-61(49,50)51)28(46)34(58-24)42-22-41-27-31(36)39-21-40-32(27)42/h21-22,24,28-30,34,46-47H,4-20H2,1-3H3,(H,37,44)(H,38,48)(H,52,53)(H,54,55)(H2,36,39,40)(H2,49,50,51)/t24-,28-,29-,30+,34-/m1/s1 |
InChI Key |
IQNFBGHLIVBNOU-QSGBVPJFSA-N |
Isomeric SMILES |
CCCCCCCCCCCC(=O)CC(=O)SCCNC(=O)CCNC(=O)[C@@H](C(C)(C)COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O |
SMILES |
CCCCCCCCCCCC(=O)CC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O |
Canonical SMILES |
CCCCCCCCCCCC(=O)CC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O |
physical_description |
Solid |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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